molecular formula C16H12BrCl2N3O2 B11557348 2-Bromo-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11557348
M. Wt: 429.1 g/mol
InChI Key: PLXYCVKHKQPWRG-ODCIPOBUSA-N
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Description

2-Bromo-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a dichlorophenyl group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This step is usually carried out in an ethanol solvent under reflux conditions.

    Acylation Reaction: The hydrazone intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, 2-Bromo-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydrazinecarbonyl moiety can be oxidized or reduced, leading to different derivatives with potentially unique properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potentially different biological activities.

Scientific Research Applications

2-Bromo-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Bromo-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The dichlorophenyl group and the hydrazinecarbonyl moiety are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylbenzamide
  • 2-Bromo-N,N-dimethylbenzamide
  • 2,4-Dichlorobenzaldehyde

Comparison

Compared to similar compounds, 2-Bromo-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a bromine atom, a dichlorophenyl group, and a hydrazinecarbonyl moiety

Properties

Molecular Formula

C16H12BrCl2N3O2

Molecular Weight

429.1 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12BrCl2N3O2/c17-13-4-2-1-3-12(13)16(24)20-9-15(23)22-21-8-10-5-6-11(18)7-14(10)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

PLXYCVKHKQPWRG-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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